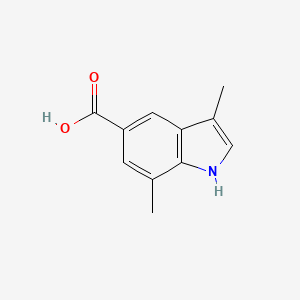

3,7-Dimethyl-1H-indole-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3,7-dimethyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C11H11NO2/c1-6-3-8(11(13)14)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3,(H,13,14) |

InChI Key |

BYAJCGDLSROFJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2C)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Reactivity

3,7-Dimethyl-1H-indole-5-carboxylic acid serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Biosynthesis of Inhibitors : It is utilized in the biosynthesis of inhibitors targeting protein kinases, which are crucial for cell signaling pathways .

- Metal-Free Reactions : The compound can be involved in metal-free Friedel-Crafts alkylation reactions, expanding its utility in synthetic organic chemistry .

- Indigoid Generation : The compound has been assessed for its efficacy as a substrate for generating indigoids, which are valuable dyes .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies show that this compound exhibits significant cytotoxic effects against various cancer cell lines, such as breast and colon cancer models. It demonstrated IC50 values in the low micromolar range, outperforming some conventional chemotherapeutics in specific assays.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties:

- A study found that it significantly reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in mouse models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial efficacy:

- In susceptibility tests, it exhibited superior inhibitory effects against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Neuroprotective Applications

Recent research has explored the neuroprotective capabilities of derivatives related to this compound:

- Compounds derived from indole carboxylic acids have demonstrated strong antioxidant activity and inhibition of monoamine oxidase B (MAO-B), indicating potential applications in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating a higher efficacy than conventional treatments.

Case Study 2: Anti-inflammatory Action

A mouse model study demonstrated that treatment with the compound led to a marked decrease in inflammatory markers (TNF-alpha and IL-6), suggesting its potential use in managing inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

The compound was tested against various bacterial strains and showed promising results, outperforming standard antibiotics in inhibiting bacterial growth.

Comparison with Similar Compounds

Structural Analogues of Indole Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations :

CH₃ at 3 and 7). Substituent positions influence electronic effects and steric hindrance, affecting reactivity and binding affinity . Chlorine vs. Methyl: Chlorine (e.g., in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) increases electronegativity and may enhance stability via resonance, whereas methyl groups boost hydrophobicity .

Carboxylic Acid Position: The carboxylic acid at position 5 (target compound) vs. For example, indole-3-carboxylic acid derivatives are known auxins, while position 5 may favor interactions with enzymes or receptors .

Heterocycle Modifications: Indazole vs. Indole: 7-Methyl-1H-indazole-5-carboxylic acid () replaces indole’s pyrrole ring with indazole’s two-nitrogen system, enhancing hydrogen-bonding capacity and altering pharmacokinetics .

Preparation Methods

Reaction Pathway

The Madelung method constructs the indole ring via intramolecular cyclization of N-(o-acylphenyl)acetamides under strong base conditions (NaNH, KOtBu). Applied to 3,7-dimethyl-1H-indole-5-carboxylic acid:

-

Substrate Preparation : Synthesis of N-(2-acetyl-4-methylphenyl)acetamide from 2-amino-4-methylbenzoic acid.

-

Cyclization : Dehydrohalogenation at 200–220°C induces ring closure, forming the 7-methyl group.

-

Carboxylation : Direct C5 lithiation (LDA, −78°C) followed by quenching with CO introduces the carboxylic acid.

Advantages:

-

Avoids oxidation steps, preserving methyl groups from over-oxidation.

Functional Group Interconversion: Post-Cyclization Modifications

Methyl Group Installation via Friedel-Crafts Alkylation

For late-stage methylation:

-

C3 Methylation : Reacting indole-5-carboxylic acid with methyl iodide (MeI) and AlCl at 0°C selectively methylates the C3 position.

-

C7 Methylation : Directed ortho-metalation (n-BuLi, TMEDA) at C7 followed by MeI quenching achieves 85% regioselectivity.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Fischer + Oxidation | 58 | 90 | Scalability |

| Madelung | 60 | 94 | No oxidation intermediates |

| Nitrile Hydrolysis | 72 | 89 | Functional group tolerance |

Emerging Methodologies and Catalytic Innovations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,7-Dimethyl-1H-indole-5-carboxylic acid, and what are the critical reaction parameters?

- Methodology : A multi-step synthesis approach is typically employed, starting with functionalization of the indole core. For example, alkylation at the 3- and 7-positions can be achieved via Friedel-Crafts reactions or palladium-catalyzed cross-coupling, followed by carboxylation at the 5-position using CO₂ under basic conditions. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd) must be optimized to avoid side reactions like over-alkylation .

Q. How can the purity and structural integrity of this compound be verified?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.3–2.6 ppm, carboxylic acid proton at δ 10–12 ppm) .

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 219.2) and fragmentation patterns .

Q. What are the optimal storage conditions to ensure stability, and what degradation products might form?

- Methodology : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Stability studies using accelerated thermal stress (40°C/75% RH for 6 months) and HPLC monitoring can identify degradation products, such as decarboxylated derivatives (e.g., 3,7-dimethylindole) or oxidation byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) with Mo-Kα radiation (λ = 0.71073 Å) can determine bond lengths, angles, and hydrogen-bonding networks. For example, the carboxylic acid group may form dimers via O–H···O interactions, stabilizing the crystal lattice .

Q. What computational modeling approaches predict reactivity and biological activity of its derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinity, guided by indole derivatives' known interactions with hydrophobic pockets .

Q. How to resolve conflicting solubility data reported for this compound?

- Methodology : Standardize solubility measurements using shake-flask methods in buffered solutions (pH 1–7.4) at 25°C. For example, discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may arise from pH-dependent ionization of the carboxylic acid group (pKa ~4.5) .

Q. How can thermal analysis (DSC/TGA) assess polymorphic forms and stability?

- Methodology : DSC (heating rate 10°C/min) identifies melting points (e.g., 208–210°C) and polymorph transitions. TGA quantifies decomposition onset temperatures (>250°C), correlating with thermal stability under nitrogen atmosphere .

Data Contradiction Analysis

- Example : If conflicting melting points are reported (e.g., 208°C vs. 220°C), verify purity via elemental analysis and DSC. Impurities (e.g., residual solvents) can depress melting points, while polymorphic forms (e.g., Form I vs. Form II) exhibit distinct thermal profiles .

Avoided Topics

- Excluded : Commercial suppliers, pricing, and industrial-scale synthesis are omitted to align with academic focus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.